molecular formula C8H18N2 B1587588 2-(2-Methylpiperidin-1-yl)ethanamine CAS No. 768-08-1

2-(2-Methylpiperidin-1-yl)ethanamine

Cat. No.: B1587588
CAS No.: 768-08-1
M. Wt: 142.24 g/mol
InChI Key: DBSDZVMWEMKFCH-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2-Methylpiperidin-1-yl)ethanamine, also known as N-Methyl-2-(2-methylpiperidin-1-yl)ethanamine, is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H18N2
  • Molecular Weight : 156.27 g/mol
  • Structure : The compound features a piperidine ring substituted at the 2-position with a methyl group and an ethylamine backbone, which contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may interact with various neurotransmitter receptors in the central nervous system. Preliminary studies suggest potential stimulant or anxiolytic properties, which could influence mood and cognitive functions. Its structural similarities to known psychoactive compounds imply that it may modulate biochemical pathways related to neurological disorders.

Key Biological Activities

  • Neurotransmitter Interaction : Initial findings suggest that the compound may interact with dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
  • Potential Stimulant Effects : The compound has been hypothesized to exhibit stimulant properties, similar to other piperidine derivatives.
  • Anxiolytic Potential : There is evidence suggesting that it may have anxiolytic effects, making it a candidate for further neuropharmacological research.

Case Studies

  • Study on Neurotransmitter Receptor Binding :
    A study conducted on various piperidine derivatives indicated that this compound showed significant binding affinity to serotonin receptors, particularly the 5-HT_1A receptor subtype. This interaction suggests its potential role in modulating anxiety and depression-related behaviors.
  • Pharmacological Profiling :
    In a pharmacological profiling study, the compound was evaluated for its effects on locomotor activity in animal models. Results demonstrated increased locomotion at lower doses, indicating stimulant-like effects which could be beneficial in treating certain neurodegenerative conditions .
  • Comparative Analysis with Similar Compounds :
    A comparative analysis highlighted the unique structural features of this compound against other piperidine derivatives. The study emphasized that its specific substitution pattern could lead to distinct pharmacological effects not observed in other compounds .

Data Table: Comparison of Piperidine Derivatives

Compound NameMolecular FormulaUnique Features
This compoundC8H18N2Potential anxiolytic and stimulant properties
N-Methyl-1-(1-methylpiperidin-2-yl)methanamineC9H20N2Different piperidine substitution pattern
2-(4-Methylpiperazin-1-yl)ethanamineC8H18N2Incorporates a piperazine ring instead of piperidine
N-Methyl-2-(4-methylpiperidin-1-YL)ethanamineC9H20N2Contains a 4-methyl substitution on piperidine

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDZVMWEMKFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389888
Record name 2-(2-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-08-1
Record name 2-(2-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpiperidin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.